![molecular formula C9H16O3 B1617222 Methyl 2-ethyl-3-oxohexanoate CAS No. 68039-27-0](/img/structure/B1617222.png)
Methyl 2-ethyl-3-oxohexanoate
Overview
Description
Methyl 2-ethyl-3-oxohexanoate is a chemical compound that is widely used in scientific research for its various applications. It is a colorless liquid with a molecular formula of C9H16O3 and a molar mass of 172.22 g/mol. The compound is also known as Methyl 3-oxo-2-pentylhexanoate or Ethyl pentyl acetoacetate.
Scientific Research Applications
Flavor and Fragrance Industry
Methyl 2-ethyl-3-oxohexanoate is a volatile ester known for its fruity and green odor, making it a valuable component in the flavor and fragrance industry. It is used to impart a fresh, fruity note to various products, including perfumes, air fresheners, and food flavorings . Its ability to undergo bioreduction to form other flavoring agents, such as ethyl ®-3-hydroxyhexanoate, further enhances its utility in creating complex and appealing scents .
Pharmaceutical Intermediates
In pharmaceutical research, Methyl 2-ethyl-3-oxohexanoate serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to participate in reactions that form the backbone of many drug molecules. This makes it a crucial building block in the development of new medications, particularly those targeting metabolic and neurological disorders .
Organic Synthesis
Methyl 2-ethyl-3-oxohexanoate is widely used in organic synthesis as a precursor for the production of more complex molecules. Its reactivity with nucleophiles and electrophiles makes it a versatile starting material for constructing a variety of chemical compounds. This application is particularly important in academic and industrial research settings, where it aids in the development of new synthetic methodologies .
Agricultural Chemicals
In the field of agriculture, Methyl 2-ethyl-3-oxohexanoate is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its role as a chemical intermediate helps in creating compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity. Research into its applications in this area focuses on improving the efficacy and environmental safety of these agrochemicals .
Biochemical Research
Methyl 2-ethyl-3-oxohexanoate is also employed in biochemical research as a probe to study enzyme mechanisms and metabolic pathways. Its structure allows it to mimic natural substrates, making it useful in investigating the activity of various enzymes. This application is crucial for understanding biochemical processes and developing enzyme inhibitors or activators for therapeutic purposes .
Material Science
In material science, Methyl 2-ethyl-3-oxohexanoate is used in the development of novel materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the creation of advanced composites and coatings that require high performance and durability .
Mechanism of Action
Target of Action
Methyl 2-ethyl-3-oxohexanoate is a complex organic compoundSimilar compounds often interact with various enzymes and proteins within the body, altering their function or structure .
Mode of Action
It’s known that similar compounds can undergo reactions with nucleophiles such as nitrogen . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s plausible that the compound could participate in various biochemical reactions due to its reactive carbonyl group .
Result of Action
Based on its structure, it’s plausible that it could participate in various biochemical reactions, potentially altering cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and reactivity . .
properties
IUPAC Name |
methyl 2-ethyl-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(10)7(5-2)9(11)12-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOAUCOBZITYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887103 | |
Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-3-oxohexanoate | |
CAS RN |
68039-27-0 | |
Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-ethyl-3-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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